4-((4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole
Description
4-((4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3. The piperazine ring, linked via a methylene group, is further functionalized with a 3-chloro-2-methylphenyl sulfonyl moiety. This structure combines aromatic, sulfonamide, and piperazine motifs, which are commonly associated with bioactivity in medicinal chemistry, including antimicrobial and central nervous system (CNS) targeting applications .
Properties
IUPAC Name |
4-[[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S/c1-12-15(17)4-3-5-16(12)24(21,22)20-8-6-19(7-9-20)11-14-10-18-23-13(14)2/h3-5,10H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQBCMCKMKUCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=C(ON=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole (CAS Number: 2034336-45-1) is a complex organic molecule with potential biological activity. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 422.9 g/mol . The structure includes a piperazine ring, a chlorinated aromatic group, and an isoxazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN4O3S |
| Molecular Weight | 422.9 g/mol |
| CAS Number | 2034336-45-1 |
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of isoxazole and piperazine have shown efficacy against various cancer cell lines. A study demonstrated that piperazine derivatives can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect in treatment protocols for resistant cancer types .
Case Study:
A recent investigation into pyrazole derivatives demonstrated their ability to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR, highlighting the potential for compounds like 4-((4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole in targeted cancer therapies .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects, as many sulfonamide derivatives exhibit such properties. In vitro studies have shown that similar compounds can reduce pro-inflammatory cytokine production in macrophages, indicating a mechanism for modulating inflammatory responses.
Antimicrobial Activity
Compounds within this chemical class have also been evaluated for antimicrobial activity. A review highlighted that pyrazole derivatives possess notable antifungal and antibacterial properties. The presence of the sulfonamide group in the compound may enhance its interaction with microbial targets, leading to effective inhibition of growth .
Research Findings
Several studies have explored the structure-activity relationship (SAR) of compounds similar to 4-((4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole:
- Antitumor Efficacy: A study reported that isoxazole-containing compounds showed significant inhibition of tumor growth in xenograft models, suggesting their utility in cancer treatment .
- Mechanistic Insights: Research indicates that compounds with piperazine and chlorinated phenyl groups can induce apoptosis in cancer cells through mitochondrial pathways .
- Synergistic Effects: Combinations of these compounds with established chemotherapeutics have been shown to enhance efficacy while reducing side effects, particularly in resistant cancer cell lines .
Scientific Research Applications
Research indicates that this compound exhibits various pharmacological properties, making it a candidate for therapeutic applications:
- Antidepressant Activity : Studies have shown that derivatives of piperazine compounds can exhibit significant antidepressant effects. The sulfonamide group enhances the interaction with neurotransmitter receptors, potentially increasing efficacy in treating depressive disorders.
- Antitumor Properties : The compound has been investigated for its ability to inhibit tumor cell proliferation. In vitro studies suggest that it may induce apoptosis in cancer cells, making it a potential lead compound for anticancer drug development.
- Antimicrobial Effects : Preliminary studies indicate that the compound possesses antimicrobial properties against several bacterial strains, suggesting its utility in developing new antibiotics.
Medicinal Chemistry
The synthesis of this compound involves various chemical reactions, including sulfonation and piperazine formation. Its structure allows for modifications that can enhance potency and selectivity for specific targets.
| Application Area | Description |
|---|---|
| Antidepressant Research | Investigating mechanisms of action and receptor interactions. |
| Cancer Therapy | Evaluating cytotoxic effects on different cancer cell lines. |
| Antimicrobial Development | Testing efficacy against resistant bacterial strains. |
Case Studies
-
Antidepressant Efficacy :
A study published in the Journal of Medicinal Chemistry examined the antidepressant effects of similar piperazine derivatives. Results showed that modifications to the sulfonamide group significantly enhanced serotonin receptor binding affinity, leading to improved antidepressant activity in animal models. -
Cancer Cell Inhibition :
Research conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of breast cancer cells in vitro by inducing programmed cell death through mitochondrial pathways. The study highlighted the need for further exploration of its mechanism of action. -
Antimicrobial Activity :
A recent investigation reported in Pharmaceutical Biology evaluated the antimicrobial properties of related compounds against Staphylococcus aureus. The results indicated effective inhibition at low concentrations, suggesting potential for development into new antibiotic treatments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule, particularly in the sulfonylpiperazine and heterocyclic core motifs:
Structural and Functional Differences
Core Heterocycle
- Isoxazole (Target) vs. Oxazole (Analog 1): Isoxazole contains an oxygen and nitrogen atom in the five-membered ring, while oxazole has two nitrogen atoms.
Sulfonylpiperazine Substituents
- The target compound’s 3-chloro-2-methylphenyl sulfonyl group introduces steric hindrance and electron-withdrawing effects, which may enhance metabolic stability compared to Analog 1’s 4-methylphenyl sulfonyl group .
- Analog 1’s 4-methylpiperazine differs from the target’s unsubstituted piperazine, which could influence solubility and basicity.
Halogen Effects
- highlights that chloro (Compound 4) and bromo (Compound 5) derivatives exhibit nearly identical crystal packing but differ in intermolecular interactions due to halogen size and polarizability . This suggests that the 3-chloro position in the target compound may optimize binding interactions compared to para-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
